3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester
Overview
Description
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound likely undergoes transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, allowing the compound to interact with other organic groups .
Pharmacokinetics
The compound’s susceptibility to hydrolysis, particularly at physiological ph, may influence its bioavailability .
Result of Action
Its role in suzuki-miyaura cross-coupling reactions suggests that it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action may be more pronounced in environments with a similar pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid+Pinacol→3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acids/Bases: Used for hydrolysis reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed
Biaryls and Substituted Alkenes: Formed in Suzuki–Miyaura coupling.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
Scientific Research Applications
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester
- 3-Ethoxycarbonylphenylboronic Acid Pinacol Ester
Uniqueness
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to the presence of both ethoxycarbonyl and trifluoromethoxy groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide additional sites for further chemical modifications, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYULZWVCURCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BF3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116610 | |
Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-17-9 | |
Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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